

In-Depth Technical Guide to Izalpinin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of **Izalpinin**. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action. All quantitative data has been summarized in structured tables for ease of comparison and reference.

Chemical Identity and Structure

Izalpinin is a flavone, a class of flavonoids characterized by a backbone of 2-phenyl-4H-1-benzopyran-4-one. Its structure is distinguished by hydroxyl and methoxy functional groups attached to the flavone core.

Table 1: Chemical Identifiers of Izalpinin

Identifier	Value	Citation
IUPAC Name	3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one	[1]
Synonyms	3,5-Dihydroxy-7- methoxyflavone, 7-O- Methylgalangin, Isalpinin	[1]
CAS Number	480-14-8	[1]
Molecular Formula	C16H12O5	[1]
Molecular Weight	284.26 g/mol	[1]
SMILES	COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O	[2]
PubChem CID	5318691	[1]

Physicochemical Properties

The physicochemical properties of **Izalpinin** are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of Izalpinin

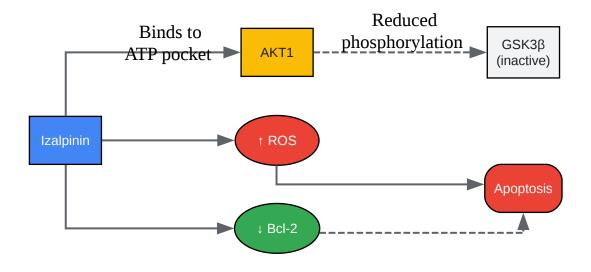
Property	Value	Citation
Melting Point	190-193 °C	
Boiling Point	561.9±50.0 °C (Predicted)	-
Solubility	Limited in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	
рКа	6.56±0.20 (Predicted)	_
LogP (XLogP3)	2.6	[2]
Appearance	Yellow powder	

Biological and Pharmacological Properties

Izalpinin exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. It also demonstrates potential as a muscarinic receptor antagonist.

Anticancer Activity

Izalpinin has shown promising cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).


Table 3: In Vitro Anticancer Activity of **Izalpinin** against NSCLC Cell Lines (48h treatment)

Cell Line	IC ₅₀ (μM)
H23	~44
H460	~44
A549	~82

The proposed mechanism for its anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, molecular docking studies suggest that **Izalpinin** directly interacts

with the ATP-binding pocket of AKT1, a key protein in cell survival pathways, leading to the inhibition of the Akt/GSK3β signaling cascade.

Click to download full resolution via product page

Anticancer signaling pathway of Izalpinin.

Anti-inflammatory Activity

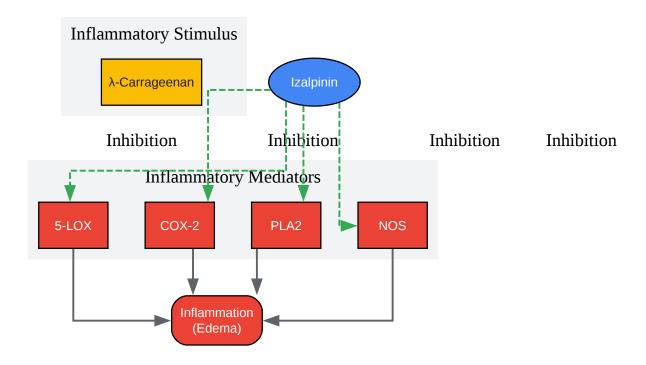

Izalpinin has demonstrated significant anti-inflammatory effects in preclinical models.

Table 4: Anti-inflammatory Activity of **Izalpinin** in λ -Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg)	Inhibition of Edema
10	Significant
20	Significant
40	Significant

In silico studies suggest that **Izalpinin**'s anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2), hyaluronidase (HAase), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and phospholipase A2 (PLA2).

Click to download full resolution via product page

Logical relationship of Izalpinin's anti-inflammatory action.

Muscarinic Receptor Antagonist Activity

Izalpinin has been identified as an antagonist of muscarinic receptors, which are involved in smooth muscle contraction.

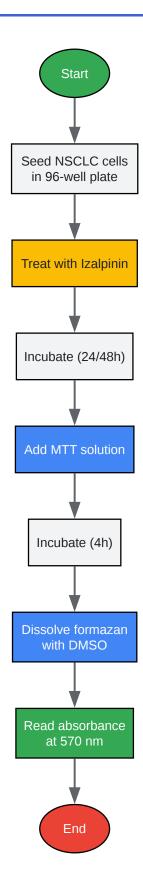
Table 5: Muscarinic Receptor Antagonist Activity of Izalpinin

Assay	EC ₅₀ (μM)
Carbachol-induced rat detrusor muscle contraction	0.35

This activity suggests a potential therapeutic application for **Izalpinin** in conditions characterized by smooth muscle overactivity, such as overactive bladder.

Experimental Protocols MTT Assay for Cell Viability

Foundational & Exploratory



This protocol is used to assess the cytotoxic effects of **Izalpinin** on cancer cell lines.

- Cell Seeding: Plate NSCLC cells (A549, H23, or H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treatment: Treat the cells with varying concentrations of **Izalpinin** (e.g., 0-200 μM) for 24 or 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Click to download full resolution via product page

Experimental workflow for the MTT assay.

λ-Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of Izalpinin.

- Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
- Grouping: Divide the animals into control and treatment groups.
- Treatment Administration: Administer Izalpinin (10, 20, or 40 mg/kg) or vehicle (control) intraperitoneally.
- Induction of Edema: One hour after treatment, inject 0.1 mL of 1% λ -carrageenan solution into the sub-plantar region of the right hind paw.
- Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Carbachol-Induced Rat Detrusor Muscle Contraction

This ex vivo assay is used to assess the muscarinic receptor antagonist activity of **Izalpinin**.

- Tissue Preparation: Isolate detrusor muscle strips from the urinary bladders of male Sprague-Dawley rats.
- Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
- \bullet Contraction Induction: Induce sustained contractions by adding carbachol (10 $\mu\text{M})$ to the organ bath.

- **Izalpinin** Treatment: Once a stable contraction is achieved, add cumulative concentrations of **Izalpinin** to the bath.
- Data Recording and Analysis: Record the changes in muscle tension and calculate the EC₅₀
 value for Izalpinin's inhibitory effect.

Conclusion

Izalpinin is a promising natural compound with a well-defined chemical structure and a spectrum of interesting pharmacological properties. Its anticancer, anti-inflammatory, and muscarinic receptor antagonist activities, supported by initial mechanistic studies, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of **Izalpinin**. Further in-depth preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Izalpinin | C16H12O5 | CID 5318691 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite Izalpinin (C16H12O5) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [In-Depth Technical Guide to Izalpinin: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191631#izalpinin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com